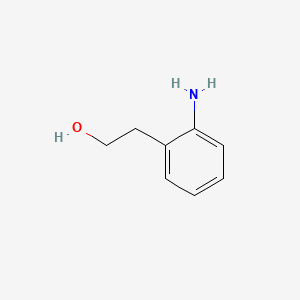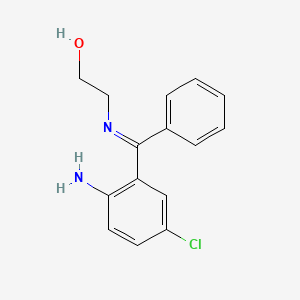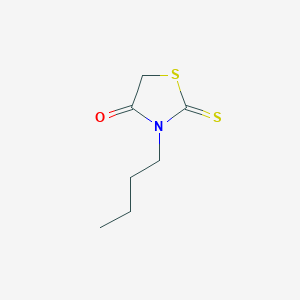
2-(2-Aminofenil)etanol
Descripción general
Descripción
2-(2-Aminophenyl)ethanol, or 2-AEP, is an organic compound with a variety of applications in the fields of science and medicine. It is a colorless, water-soluble solid that can be synthesized in the laboratory or extracted from natural sources. 2-AEP is a versatile compound that has been studied for its potential biological and medicinal properties, and has been used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
Síntesis de Polímeros de Poli (amida-éster)
2-(2-Aminofenil)etanol: se utiliza como un monómero no simétrico en la síntesis de polímeros de poli (amida-éster) ordenados. Estos polímeros exhiben configuraciones únicas de cabeza a cabeza (H-H) o cola a cola (T-T), que pueden influir significativamente en sus propiedades físicas y aplicaciones potenciales en la ciencia de materiales .
Producción de 4-Aminostireno
Este compuesto sirve como precursor en la producción de 4-aminostireno, un monómero utilizado en la fabricación de poliestireno. El grupo amino en 4-aminostireno introduce funcionalidad que se puede explotar en varias reacciones de polimerización para crear materiales especializados basados en poliestireno .
Funcionalización de Nanoplaquetas de Grafeno
This compound: está involucrado en la funcionalización de nanoplaquetas de grafeno. Al unir grupos funcionales a la superficie del grafeno, se puede mejorar su compatibilidad con varias matrices, mejorando su utilidad en materiales compuestos y aplicaciones electrónicas .
Mecanismo De Acción
Mode of Action
It has been reported that 2-aminophenethyl alcohol undergoes one-pot cyclization with carboxylic acids in the presence of pph3, ccl4, and net3 to yield n-acyl indolines . This suggests that the compound may interact with its targets through cyclization reactions.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Análisis Bioquímico
Biochemical Properties
2-(2-Aminophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols. This interaction is crucial for the metabolism of 2-(2-Aminophenyl)ethanol, as it undergoes oxidation to form corresponding aldehydes and ketones. Additionally, 2-(2-Aminophenyl)ethanol can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates. These interactions highlight the compound’s role in metabolic pathways and its potential impact on biochemical reactions .
Cellular Effects
2-(2-Aminophenyl)ethanol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain signaling proteins, leading to changes in downstream signaling cascades. For instance, it may influence the phosphorylation status of key signaling molecules, thereby altering cellular responses. Additionally, 2-(2-Aminophenyl)ethanol can impact gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression levels of specific genes, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Aminophenyl)ethanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, 2-(2-Aminophenyl)ethanol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 2-(2-Aminophenyl)ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminophenyl)ethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Aminophenyl)ethanol is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 2-(2-Aminophenyl)ethanol may lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Aminophenyl)ethanol in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of cellular signaling pathways and enhancement of metabolic activity. At higher doses, 2-(2-Aminophenyl)ethanol can induce toxic or adverse effects. These effects may include oxidative stress, disruption of cellular homeostasis, and damage to cellular structures. It is important to determine the optimal dosage range for 2-(2-Aminophenyl)ethanol to maximize its beneficial effects while minimizing potential toxicity .
Metabolic Pathways
2-(2-Aminophenyl)ethanol is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes, which catalyze its oxidation to corresponding aldehydes and ketones. These metabolites can further undergo various biochemical transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body. Additionally, 2-(2-Aminophenyl)ethanol can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(2-Aminophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as facilitated diffusion or carrier-mediated transport. Once inside the cells, 2-(2-Aminophenyl)ethanol can bind to intracellular proteins, which may influence its localization and accumulation. The distribution of 2-(2-Aminophenyl)ethanol within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-(2-Aminophenyl)ethanol is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications. For example, 2-(2-Aminophenyl)ethanol may contain specific amino acid sequences that direct its localization to the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of 2-(2-Aminophenyl)ethanol can influence its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-(2-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXSRFKXABMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201557 | |
| Record name | o-Aminophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-85-5 | |
| Record name | 2-Aminobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Aminophenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, 2-amino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Aminophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-aminophenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-(2-Aminophenyl)ethanol in organic synthesis?
A1: 2-(2-Aminophenyl)ethanol serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. One prominent application is its use in synthesizing indoles. Research has demonstrated the effectiveness of supported platinum catalysts, such as Pt/Nb2O5 and Pt/HBEA, in facilitating the synthesis of indoles via acceptorless dehydrogenative cyclization of 2-(2-Aminophenyl)ethanol. [, ] Another application involves the synthesis of 2-substituted 4-aryl-4,5-dihydro-3,1-benzoxazepine derivatives. This one-pot method involves reacting 2-(2-Aminophenyl)ethanol with acid chlorides, followed by dehydration using POCl3. []
Q2: Are there any heterogeneous catalytic systems that utilize 2-(2-Aminophenyl)ethanol as a substrate?
A2: Yes, researchers have developed a highly active and recyclable heterogeneous catalyst comprising copper-aluminium and hydrotalcite (CuAl–HT) for synthesizing indoles and phenyl ethers. This catalyst demonstrates excellent activity in the selective synthesis of indoles through the intramolecular dehydrogenative N-heterocyclization of 2-(2-Aminophenyl)ethanol. [] Additionally, ceria-supported ruthenium catalysts (Ru/CeO2) have also been found to be effective for the selective direct synthesis of indole via the same intramolecular dehydrogenative N-heterocyclization reaction. []
Q3: Can 2-(2-Aminophenyl)ethanol be used in radical reactions?
A3: Yes, 2-(2-Aminophenyl)ethanol can be used to generate acyl radicals under tin-free conditions. This process involves converting the compound to its corresponding thiol ester, followed by Boc removal and diazonium salt formation. Subsequent treatment with iodide generates an aryl radical, which then undergoes intramolecular homolytic substitution to release the acyl radical. [] This method provides a valuable tool for synthesizing α-methylene cycloalkanones.
Q4: Has 2-(2-Aminophenyl)ethanol been investigated in the context of metal complexes?
A4: Yes, one study explored the coordination chemistry of 2-(2-Aminophenyl)ethanol with rhenium. The complex [ReOI2(ame)(PPh3)] (Hame = 2-(2-aminophenyl)ethanol) was synthesized and found to possess an unusually long Re=O bond, indicating the electronic influence of the ligand. [] This finding highlights the potential of 2-(2-Aminophenyl)ethanol in influencing the properties of metal complexes, opening avenues for further exploration in catalysis and material science.
Q5: What analytical techniques are commonly employed to characterize 2-(2-Aminophenyl)ethanol and its derivatives?
A5: Characterizing 2-(2-Aminophenyl)ethanol and its derivatives often involves techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to analyze the morphology and structure of catalysts used in the reactions. X-ray Photoelectron Spectroscopy (XPS) helps determine the elemental composition and oxidation states of the catalyst components. [] Additionally, standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are likely used to confirm the identity and purity of the synthesized compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















